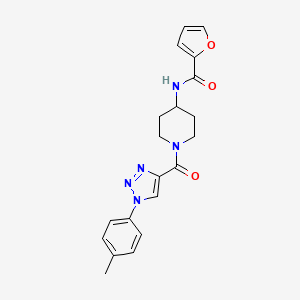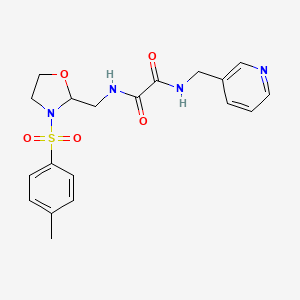
N-(3,4-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Effects and Toxicology
A comprehensive review by Kennedy (2001) on acetamide derivatives, which are chemically related to the compound , provides insight into their biological effects and toxicology. While the focus is on acetamide, the implications for related compounds suggest a need for understanding their biological consequences and commercial importance, alongside expanded knowledge on environmental toxicology (Kennedy, 2001).
Antituberculosis Activity
The antituberculosis activity of organotin complexes, which may share structural similarities with the compound of interest, highlights the potential for diverse structural derivatives in medicinal chemistry. Iqbal, Ali, and Shahzadi (2015) discuss how the nature of the ligand environment and the structure of organotin compounds influence their antituberculosis activity, suggesting possible applications for related compounds in developing new antituberculosis therapies (Iqbal, Ali, & Shahzadi, 2015).
Neuroplasticity Mechanisms
Research into the mechanisms of action for NMDA receptors, which are implicated in synaptic plasticity and neurophysiology, can provide insights into the therapeutic potential of compounds acting on similar pathways. Horak et al. (2014) discuss the trafficking of NMDA receptors from the ER to synapses, elucidating potential targets for novel therapeutic agents designed to modulate synaptic function and treat neurological disorders (Horak et al., 2014).
Pharmacokinetics and Metabolism
Understanding the metabolism of related compounds, such as aspartame's aspartyl moiety, offers insight into how similar structures might be metabolized in the body. Ranney and Oppermann (1979) review the metabolic pathways of aspartame, which could be analogous to the metabolic fate of the compound , shedding light on its potential bioavailability and therapeutic index (Ranney & Oppermann, 1979).
Emerging Psychoactive Substances
The compound's structural and functional characteristics might also lend it relevance in the context of novel psychoactive substances. Sharma et al. (2018) provide a review on the emergence of non-fentanyl novel synthetic opioids in the illicit drug market, including U-drugs and 4-aminocyclohexanols, highlighting the ongoing challenge of monitoring and understanding new psychoactive compounds (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-4-7-17-15(8-12)10-19(24)22(21-17)11-18(23)20-16-6-5-13(2)14(3)9-16/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIJYHLRZZKTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)


![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B2808991.png)




![{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B2808999.png)
![4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2809000.png)

![2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid](/img/structure/B2809003.png)
![2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide](/img/structure/B2809009.png)

